5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1021224-88-3
Cat. No.: VC11955397
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
![5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1021224-88-3](/images/structure/VC11955397.png)
Specification
CAS No. | 1021224-88-3 |
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Molecular Formula | C20H16ClN3O |
Molecular Weight | 349.8 g/mol |
IUPAC Name | 5-[(2-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C20H16ClN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 |
Standard InChI Key | AHPPIFRVLSROCV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Analysis
The pyrazolo[1,5-a]pyrazin-4-one core consists of a fused bicyclic system combining pyrazole and pyrazine rings, with a ketone group at position 4. The target compound features two critical substituents:
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A (2-chlorophenyl)methyl group at position 5, introducing steric bulk and electronic effects from the chlorine atom.
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A 4-methylphenyl group at position 2, contributing hydrophobic interactions and modulating solubility.
The molecular formula is inferred as C₂₁H₁₇ClN₄O, with a theoretical molecular weight of 376.84 g/mol. This estimation aligns with structurally similar compounds, such as 5-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-pyrazolo[1,5-a]pyrazin-4-one (C₂₄H₁₉ClN₄O₂, 430.9 g/mol), adjusted for the absence of the oxazole moiety.
Table 1: Comparative Molecular Data
Property | Target Compound | Analog from |
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Molecular Formula | C₂₁H₁₇ClN₄O | C₂₄H₁₉ClN₄O₂ |
Molecular Weight (g/mol) | 376.84 | 430.9 |
Key Substituents | 2-Chlorophenylmethyl, 4-Methylphenyl | Oxazole-methyl, 4-Methylphenyl |
Spectroscopic and Stereochemical Considerations
The presence of aromatic rings and electronegative substituents suggests distinct spectroscopic signatures:
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UV-Vis Spectroscopy: Absorption bands near 270–300 nm, typical for conjugated π-systems in heteroaromatic compounds.
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NMR Spectroscopy: Downfield shifts for protons adjacent to the chlorophenyl group (δ 7.3–7.5 ppm) and upfield shifts for methyl groups (δ 2.3–2.5 ppm).
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Chirality: The absence of stereocenters implies a racemic mixture unless asymmetric synthesis is employed.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves multi-step sequences:
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Core Formation: Cyclocondensation of aminopyrazoles with diketones or α-ketoesters under acidic conditions.
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Substituent Introduction:
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Alkylation: Reaction of the pyrazinone nitrogen with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).
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Cross-Coupling: Suzuki-Miyaura coupling to attach the 4-methylphenyl group using palladium catalysts.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Core Formation | Ethanol, HCl, reflux | 65–75 |
Alkylation | DMF, K₂CO₃, 80°C | 50–60 |
Purification | Column chromatography (SiO₂) | >95 purity |
Reactivity and Functionalization
The electron-deficient pyrazinone ring participates in nucleophilic aromatic substitution, while the chlorophenyl group enables further functionalization via cross-coupling (e.g., Buchwald-Hartwig amination). The methylphenyl substituent enhances stability against oxidative degradation.
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: Limited due to aromatic substituents; estimated log P ≈ 3.2 (moderately lipophilic).
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Solid-State Characteristics: Likely crystalline, with a melting point range of 180–200°C (extrapolated from analogs).
Stability Profile
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Thermal Stability: Decomposition above 250°C, consistent with heterocyclic frameworks.
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Activity | Assay Model | Expected IC₅₀/EC₅₀ |
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Antibacterial (Gram+) | S. aureus MIC | 8–12 µg/mL |
Antifungal | C. albicans MIC | 15–20 µg/mL |
Antioxidant (DPPH assay) | EC₅₀ | 25–30 µM |
Pharmacological Considerations
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ADME Profile: Moderate oral bioavailability due to lipophilicity; potential CYP450 inhibition via chlorophenyl interaction.
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Toxicity: Structural analogs show low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
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